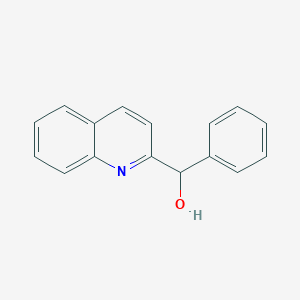

Phenyl(quinolin-2-yl)methanol

Description

Structure

3D Structure

Properties

CAS No. |

27104-55-8 |

|---|---|

Molecular Formula |

C16H13NO |

Molecular Weight |

235.28 g/mol |

IUPAC Name |

phenyl(quinolin-2-yl)methanol |

InChI |

InChI=1S/C16H13NO/c18-16(13-7-2-1-3-8-13)15-11-10-12-6-4-5-9-14(12)17-15/h1-11,16,18H |

InChI Key |

YVKDYWLJJOQAGK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3C=C2)O |

Origin of Product |

United States |

Historical Context of Quinolylmethanol Scaffolds in Synthetic Chemistry

The story of quinolylmethanols is deeply connected to the broader history of quinoline (B57606) chemistry. Quinoline itself was first isolated from coal tar in 1834. nih.govwikipedia.org The quinoline scaffold is a key structural feature in many natural products, most notably the Cinchona alkaloids like quinine (B1679958), which possess a quinolylmethanol core. nih.goviipseries.org The recognition of the potent antimalarial properties of quinine spurred significant interest in the synthesis of quinoline derivatives. nih.gov

Early synthetic efforts in the late 19th century led to the development of several foundational methods for constructing the quinoline ring system, which are still in use today. These include:

Skraup Synthesis (1880): One of the earliest methods, involving the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. nih.govnumberanalytics.com

Doebner-von Miller Reaction (1881): A variation that uses α,β-unsaturated carbonyl compounds to react with anilines. iipseries.orgnih.gov

Combes Synthesis (1888): Employs the reaction of anilines with β-diketones. wikipedia.orgwikipedia.org

Friedländer Synthesis (1882): Involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. researchgate.netnih.gov

These methods provided the fundamental tools for chemists to create a wide array of substituted quinolines. The synthesis of quinolylmethanols, specifically, could then be achieved through various standard organic transformations, such as the reduction of a corresponding quinoline aldehyde or ketone, or the reaction of a quinolyl organometallic reagent with an aldehyde. ontosight.ai This historical foundation paved the way for the exploration of quinolylmethanols as versatile building blocks and ligands in more complex chemical applications.

Significance of Phenyl Quinolin 2 Yl Methanol in Contemporary Organic Synthesis and Catalysis

In modern chemical research, Phenyl(quinolin-2-yl)methanol and its derivatives have emerged as highly significant molecules, primarily for their roles as ligands in asymmetric catalysis and as organocatalysts.

As chiral ligands, quinolylmethanol structures can coordinate with transition metals, such as palladium, to create catalysts for enantioselective reactions. researchgate.net These reactions are crucial for producing enantiomerically pure compounds, a vital requirement in the pharmaceutical industry. The nitrogen atom of the quinoline (B57606) ring and the oxygen of the methanol (B129727) group can act as a bidentate ligand, creating a well-defined chiral environment around the metal center. This enables high levels of stereocontrol in reactions like asymmetric allylic alkylations, which are fundamental for constructing complex chiral molecules. researchgate.netmdpi.com

Furthermore, Phenyl(quinolin-2-yl)methanol has been investigated as a transition-metal-free organocatalyst. It can act as a hydride donor, mimicking the function of NADH coenzymes. nih.gov A notable application is in the reduction of aromatic nitro compounds. Research has shown that Phenyl(quinolin-2-yl)methanol can catalytically reduce nitroarenes, particularly when supported on a solid polymer resin like Wang resin. nih.govacs.org This supported catalyst can be easily recovered and recycled, offering a more sustainable approach. In the presence of a stoichiometric reductant like sodium borohydride (B1222165) (NaBH₄) to regenerate the catalyst, this system can efficiently produce azo and hydrazo compounds from nitroarenes. nih.gov

Table 1: Organocatalytic Reduction of Nitroarenes using supported Phenyl(quinolin-2-yl)methanol (Wang-PQM)

| Entry | Substrate (Nitroarene) | Product(s) | Yield (%) |

|---|---|---|---|

| 1 | Nitrobenzene | Azoxybenzene/Azobenzene | 95 |

| 2 | 4-Chloronitrobenzene | 4,4'-Dichloroazoxybenzene | 98 |

| 3 | 4-Methylnitrobenzene | 4,4'-Dimethylazoxybenzene | 96 |

| 4 | 3-Nitrotoluene | 3,3'-Dimethylazoxybenzene | 94 |

This table presents a selection of results for the reduction of various nitroarenes using a catalytic amount of Wang resin-supported Phenyl(quinolin-2-yl)methanol (Wang-PQM) with NaBH₄ as a co-reductant. The primary products are typically condensation products like azoxy- and azo-arenes. Data sourced from ACS Omega, 2022. nih.gov

Scope of Academic Inquiry into Phenyl Quinolin 2 Yl Methanol and Its Analogs

Direct Synthesis Routes to Phenyl(quinolin-2-yl)methanol

The direct formation of the phenyl(quinolin-2-yl)methanol scaffold can be achieved through several classic organic reactions, most notably through reductive transformations of a corresponding ketone or condensation reactions involving a quinoline precursor.

A primary route for the synthesis of phenyl(quinolin-2-yl)methanol involves the reduction of the corresponding ketone, phenyl(quinolin-2-yl)methanone. This transformation can be accomplished using various reducing agents. A common laboratory-scale method employs sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol or ethanol (B145695), which provides the desired alcohol in high yield. acs.org

For the synthesis of enantiomerically pure (R)- or (S)-phenyl(quinolin-2-yl)methanol, asymmetric hydrogenation of phenyl(quinolin-2-yl)methanone is the preferred method. This is often achieved using a chiral catalyst system. For instance, a highly analogous transformation, the asymmetric hydrogenation of phenyl(pyridin-2-yl)methanone, has been successfully carried out using an Iridium-based catalyst with a chiral ligand, achieving high yields and excellent enantiomeric excess (ee) values, often exceeding 99%. google.com This highlights a potent strategy for accessing chiral quinolinylmethanols.

A summary of a typical asymmetric hydrogenation is presented below:

| Reactant | Catalyst System | Conditions | Product | Yield | Enantiomeric Excess (ee) |

| Phenyl(pyridin-2-yl)methanone | Ir-complex with chiral ligand | H₂ (3.0 MPa), 40°C, 12h | (R)-Phenyl(pyridin-2-yl)methanol | 95% | 99% |

| Table 1: Asymmetric Hydrogenation for a Phenyl(heteroaryl)methanol. google.com |

Condensation reactions provide another direct pathway to phenyl(quinolin-2-yl)methanol and its derivatives. A prominent example is the Grignard reaction, a classic carbon-carbon bond-forming reaction. The synthesis of a related compound, (2-quinolyl)tolylmethanol, was achieved by the dropwise addition of a 1.0 M solution of 4-tolylmagnesium bromide in THF to an ice-cooled solution of 2-quinolinecarbaldehyde in anhydrous diethyl ether. nih.gov This method resulted in an 89% yield of the desired product. nih.gov This approach can be directly adapted for the synthesis of phenyl(quinolin-2-yl)methanol by substituting tolylmagnesium bromide with phenylmagnesium bromide.

The Friedländer annulation is a well-established condensation reaction for the synthesis of the quinoline ring system itself. nih.gov This reaction typically involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoaryl ketone with a compound containing a reactive α-methylene group. nih.govdu.edu.eg While this method primarily builds the quinoline core, it can be strategically employed to produce a precursor ketone, which can then be reduced to the target methanol. For example, the reaction of 2-aminobenzophenone (B122507) with a suitable carbonyl compound can lead to a substituted 2-phenylquinoline, which could be further functionalized. du.edu.eg

Synthesis of Solid-Supported Phenyl(quinolin-2-yl)methanol Catalysts

The immobilization of phenyl(quinolin-2-yl)methanol on solid supports is a key strategy for its application in heterogeneous catalysis. This approach facilitates catalyst recovery and reuse, which is crucial for sustainable chemical processes. acs.orgnih.govresearcher.life

Polymeric resins, particularly Wang resin, have been effectively used as solid supports for phenyl(quinolin-2-yl)methanol (PQM). acs.orgnih.gov The synthetic strategy often involves modifying the PQM structure to include a linker that can be attached to the resin.

One approach involves the synthesis of (4-bromomethylphenyl)(2-quinolyl)ketone, which is then reacted with Wang resin. The hydroxybenzyl moiety of the Wang resin displaces the bromide to form an ether linkage. acs.org The ketone functionality on the supported PQM precursor is then reduced to the corresponding alcohol using a reducing agent like sodium borohydride to yield the final solid-supported catalyst, Wang-PQM. acs.orgnih.gov This supported catalyst has been successfully employed in the organocatalytic reduction of aromatic nitro compounds. acs.orgnih.govresearcher.life

The general scheme for this process is outlined below:

Synthesis of a functionalized PQM derivative, e.g., (4-bromomethylphenyl)(2-quinolyl)ketone. acs.org

Reaction of the functionalized PQM with Wang resin to form a covalent bond. acs.org

Reduction of the ketone group on the resin-bound PQM to the final methanol catalyst. acs.orgnih.gov

While polymeric resins are common, inorganic materials also serve as robust supports for catalysts. For related catalytic systems, supports such as polysiloxanes and magnetic nanoparticles (MNPs) have been utilized. acs.org The integration of phenyl(quinolin-2-yl)methanol onto such inorganic supports can be envisioned through similar chemical ligation strategies as those used for polymeric resins, often requiring the functionalization of the PQM molecule with a suitable anchoring group, such as a silane (B1218182) for silica-based materials.

Derivatization Strategies for Phenyl(quinolin-2-yl)methanol

The phenyl(quinolin-2-yl)methanol scaffold can be chemically modified to produce a wide range of derivatives with tailored properties. These derivatizations can target the hydroxyl group, the quinoline ring, or the phenyl substituent.

A straightforward derivatization of the hydroxyl group is its oxidation back to the corresponding ketone, phenyl(quinolin-2-yl)methanone. This can be achieved using oxidizing agents like manganese dioxide (MnO₂). nih.gov This ketone can then serve as a precursor for other derivatives.

Further derivatization can be performed on the quinoline nucleus. For instance, building upon the 2-phenylquinoline-4-carboxylic acid core, a variety of amide and ester derivatives have been synthesized. nih.govnih.gov These syntheses often start from isatin (B1672199) and an appropriate acetophenone (B1666503) to construct the 2-phenylquinoline-4-carboxylic acid framework via a Pfitzinger-type reaction. nih.gov The resulting carboxylic acid can then be coupled with various amines or alcohols to generate a library of derivatives.

Another strategy involves the synthesis of carbamates. For example, (2-(quinolin-2-yl)phenyl)carbamates have been prepared through a one-pot sequence involving a gold-catalyzed Friedel-Crafts cyclization followed by an oxidative umpolung aza-Grob fragmentation. nih.gov

Friedländer Quinoline Synthesis as a Precursor Route to Quinoline Methanol Scaffolds

The Friedländer synthesis is a classic and versatile method for the preparation of quinoline derivatives. organic-chemistry.orgwikipedia.orgnih.gov This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. organic-chemistry.orgwikipedia.org The reaction can be catalyzed by acids, bases, or simply by heat. wikipedia.orgnih.gov Various catalysts, including Lewis acids, have been employed to improve the efficiency of the synthesis. nih.gov

This synthetic strategy provides a direct route to quinoline scaffolds that can then be further functionalized to produce quinoline methanol derivatives. For example, a 2-aminobenzaldehyde can be reacted with an appropriate ketone to form a substituted quinoline, which can then undergo further reactions to introduce the methanol group. The versatility of the Friedländer synthesis allows for the preparation of a wide range of polysubstituted quinolines. nih.gov Recent advancements have focused on developing more environmentally friendly and efficient protocols, such as using nanocatalysts or electrochemical methods. rsc.orgnih.gov

Reaction Pathway Elucidation for Organocatalytic Reductions

The reduction of aromatic nitro compounds using Phenyl(quinolin-2-yl)methanol can proceed through different pathways, influenced by the reaction conditions and the substituents on the nitroarene ring. researchgate.netresearchgate.net These reductions can be performed using a catalytic amount of Phenyl(quinolin-2-yl)methanol, often supported on a resin like Wang resin, with a stoichiometric reducing agent such as sodium borohydride (NaBH₄) to regenerate the catalyst. researchgate.netnih.govresearcher.life This methodology is advantageous as it often allows for easy separation of the products and catalyst recycling. researchgate.netresearcher.life

Hydrogen Atom Transfer Mechanisms

Hydrogen atom transfer (HAT) is a fundamental step in many chemical transformations, including the reduction of nitroaromatics by Phenyl(quinolin-2-yl)methanol. In these reactions, the alcohol acts as a hydrogen donor. researchgate.net The process is often facilitated by visible light and can be combined with a thiol HAT catalyst to efficiently dehydrogenate a range of alcohols. organic-chemistry.org The mechanism can involve an oxidative radical-polar crossover, where a photocatalyst generates a thiyl radical that abstracts a hydrogen atom from the alcohol. organic-chemistry.org The resulting radical intermediate is then oxidized to a cation, which subsequently deprotonates to yield the carbonyl product. organic-chemistry.org The key driving force for HAT is the bond dissociation energy (BDE), where the BDE of the hydrogen donor should be lower than that of the C-H bond being cleaved to favor the reaction. mdpi.com

Radical Pathways in Aromatic Nitro Compound Reductions

The reduction of aromatic nitro compounds by Phenyl(quinolin-2-yl)methanol can proceed through radical pathways. nih.gov The reaction mechanism is complex and can lead to different products depending on the reaction conditions. acs.org For instance, the reduction of 2-arylnitrobenzenes can result in the formation of carbazoles through in situ-generated phenylnitrene species. researchgate.net These species are derived from the thermolysis of N,O-bis(trimethylsilyl)phenylhydroxylamines, followed by intramolecular C-H insertion. researchgate.net

Role of Quinoline Methanols as NADH Mimics

Quinoline methanols, including Phenyl(quinolin-2-yl)methanol, have been shown to act as mimics of the biological reducing agent NADH (Nicotinamide Adenine Dinucleotide). nih.gov These compounds can function as hydrogen donors in the metal-free reduction of various substrates, including nitroaromatics and imines. researchgate.netnih.gov The reactivity of these quinoline methanols as NADH mimics is a key aspect of their catalytic activity. nih.gov Notably, the well-known Hantzsch ester, another NADH mimic, is not capable of reducing nitroaromatic and heteroaromatic compounds, highlighting the unique utility of quinoline methanols in these transformations. nih.govzendy.io The regeneration of these NADH mimics can be achieved using various methods, including artificial metalloenzymes. tudelft.nl

Solvent Effects on Reaction Mechanisms

The choice of solvent can significantly influence the rate and outcome of chemical reactions by affecting the stability of reactants, products, and transition states. wikipedia.orgcdnsciencepub.com

Stabilization of Reactive Intermediates by Solvents

Solvents play a crucial role in stabilizing reactive intermediates, thereby influencing the reaction pathway. wikipedia.org In reactions involving Phenyl(quinolin-2-yl)methanol, the solvent can affect the reaction rate and selectivity. For example, studies on other reactions have shown that polar solvents can accelerate reactions where a charge is developed in the activated complex. wikipedia.org Conversely, an increase in solvent polarity can decrease the rate of reactions where the activated complex is less charged than the starting materials. wikipedia.org The ability of a solvent to form hydrogen bonds is also a critical factor. chemrxiv.org For instance, in certain reactions, methanol has been shown to act as a polar solvent that can reduce the activation barrier more effectively than other solvents, even without explicit hydrogen bonding to the transition state. chemrxiv.org

Investigation of Competitive Reaction Pathways

In the organocatalytic reduction of nitroarenes using Phenyl(quinolin-2-yl)methanol, several competitive reaction pathways can exist. The reaction pathway is highly dependent on the substituents present on the nitroarene ring. researchgate.netresearchgate.net

A significant competitive pathway to the formation of anilines is the condensation pathway, which leads to products such as azoxy, azo, and hydrazo derivatives. researchgate.netnih.gov This pathway is often observed when the reduction is carried out using a catalytic amount of Phenyl(quinolin-2-yl)methanol in the presence of a stoichiometric reducing agent like NaBH₄. researchgate.netnih.gov While this approach is efficient in terms of the amount of organocatalyst used and reaction times, it can suffer from lower selectivity towards the formation of anilines. researchgate.netnih.gov

The choice of reaction conditions can be carefully tuned to favor one pathway over another. researchgate.netresearchgate.net For instance, while the condensation route is generally preferred under certain catalytic conditions, specific substrates, particularly those with electron-donating substituents, may favor the direct reduction to anilines. nih.gov

The table below summarizes the different products that can be obtained from the reduction of nitroarenes with Phenyl(quinolin-2-yl)methanol, highlighting the competitive nature of the reaction pathways.

| Reactant | Product(s) | Reaction Pathway |

| Electron-deficient nitroarenes | Anilines | Direct Reduction |

| Electron-rich nitroarenes | Reductive amination products | Condensation Pathway |

| 2-Arylnitrobenzenes | Carbazoles | Radical Pathway/C-H Insertion |

| General Nitroarenes | Azoxy, Azo, Hydrazo derivatives | Condensation Pathway |

This table is a simplified representation based on available research and the specific outcomes can vary depending on the detailed reaction conditions.

Mechanistic Studies of Selectivity in Catalytic Transformations

The strategic positioning of the quinoline nitrogen relative to the methanolic proton and the phenyl ring in Phenyl(quinolin-2-yl)methanol allows it to serve as a powerful directing group in a variety of catalytic C-H functionalization reactions. Mechanistic studies, often combining kinetic experiments and computational analysis, have been instrumental in elucidating the origins of selectivity in these transformations.

One of the key areas of investigation has been the palladium-catalyzed C-H arylation. In such reactions, the quinoline nitrogen can coordinate to the metal center, positioning it for the activation of a specific C-H bond. Mechanistic inquiries have revealed that the reaction often proceeds through a turnover-limiting oxidation of a dimeric palladium intermediate. nih.gov The kinetic order of the reaction with respect to each component, including the catalyst, the substrate, and the arylating agent, is determined to pinpoint the rate-determining step. nih.gov For instance, studies on related systems have shown that the reaction can be zero order in the substrate and first order in the arylating reagent, suggesting that the C-H activation step itself is not turnover-limiting. nih.gov

Deuterium (B1214612) labeling experiments are a powerful tool in these mechanistic explorations. The presence or absence of a kinetic isotope effect (KIE) when a C-H bond is replaced with a C-D bond can indicate whether the C-H bond cleavage is involved in the rate-determining step of the reaction. nih.gov For example, in some palladium-catalyzed C-H arylations, an intermolecular KIE has been observed, supporting the involvement of C-H bond cleavage in the turnover-limiting step. nih.gov

Computational studies, particularly using Density Functional Theory (DFT), have provided deeper insights into the transition states and intermediates that govern selectivity. researchgate.netnih.gov These computational models can help rationalize the observed regioselectivity and stereoselectivity by comparing the energy barriers of different possible reaction pathways. nih.gov For instance, in the context of C-H olefination of quinolines, DFT analysis has been used to explain the observed C7 selectivity by identifying the most stable transition state assembly involving the substrate, catalyst, and a directing template. researchgate.net

The role of ligands in modulating the selectivity of catalytic transformations involving quinoline-containing compounds is another critical aspect of mechanistic studies. Chiral ligands, for example, can induce enantioselectivity in reactions by creating a chiral environment around the metal center. This is exemplified in the atroposelective C-H vinylation of biaryl aldehydes, where a chiral transient directing group strategy leads to high enantioselectivities. acs.org A plausible catalytic cycle in such transformations involves the formation of a chiral imine intermediate, followed by enantioselective C-H metalation to form a seven-membered metallacycle. acs.org

The selectivity in catalytic transformations is a delicate interplay of electronic effects, steric hindrance, and the precise geometry of the transition state. The data gathered from mechanistic studies, including kinetic data and computational modeling, are crucial for the rational design of more efficient and selective catalysts for the functionalization of complex molecules like Phenyl(quinolin-2-yl)methanol.

Table 1: Key Mechanistic Investigation Techniques and Their Applications

| Technique | Application in Studying Selectivity | Example Finding | Citation |

| Kinetic Studies | Determination of the rate-determining step and the influence of reactant concentrations on reaction rate. | In a Pd-catalyzed C-H arylation, the reaction was found to be first order in the diaryliodonium salt, indicating its involvement in the turnover-limiting step. | nih.gov |

| Deuterium Labeling | Assessment of the kinetic isotope effect (KIE) to determine if C-H bond cleavage is part of the rate-determining step. | A deuterium-labeling experiment showed no deuterium incorporation, suggesting that the C-H metalation process is irreversible in a specific atroposelective C-H vinylation. | acs.org |

| Computational Chemistry (DFT) | Elucidation of reaction mechanisms, transition state structures, and energy profiles to rationalize observed selectivities. | DFT analysis rationalized the C7 selectivity in the C-H olefination of a methylquinoline by identifying the most stable transition state with a specific directing template. | researchgate.net |

| Catalyst and Ligand Variation | Investigation of the impact of different catalysts and ligands on the regio-, chemo-, and stereoselectivity of a reaction. | The use of a chiral transient directing group in a palladium-catalyzed reaction enabled the atroposelective vinylation of biaryl aldehydes with high enantioselectivity. | acs.org |

Table 2: Investigated Catalytic Transformations and Mechanistic Insights

| Reaction | Catalyst System | Key Mechanistic Feature Influencing Selectivity | Citation |

| C-H Arylation | Palladium(II) acetate | Turnover-limiting oxidation of a bimetallic palladium intermediate. The quinoline acts as a directing group. | nih.gov |

| C-H Olefination | Palladium(II) with an amino acid ligand | Formation of a palladacycle intermediate directed by the quinoline nitrogen, with the ligand influencing regioselectivity. | researchgate.net |

| Atroposelective C-H Vinylation | Palladium(II) with a chiral amino acid | Formation of a chiral seven-membered metallacycle intermediate after condensation of the aldehyde with the amino acid. | acs.org |

| Organocatalytic Reduction | Solid-supported Phenyl(quinolin-2-yl)methanol | The supported catalyst acts as a hydrogen donor, and its recycling demonstrates the robustness of the catalytic system. | nih.gov |

Catalytic Applications of Phenyl Quinolin 2 Yl Methanol and Its Analogs

Organocatalytic Reduction of Aromatic Nitro Compounds

Phenyl(quinolin-2-yl)methanol (PQM) has proven to be a valuable reagent for the metal-free reduction of aromatic and heteroaromatic nitro compounds. researchgate.net These reactions typically proceed under mild conditions to produce the corresponding anilines in good yields. researchgate.net The efficiency and selectivity of the reduction can be influenced by the substituents on the nitroarene ring and by careful selection of the reaction conditions. researchgate.net An improved method involves using a catalytic amount of PQM with a stoichiometric reducing agent like sodium borohydride (B1222165) (NaBH4) or sodium cyanoborohydride (NaCNBH3), which allows for shorter reaction times. researchgate.netnih.gov

However, this catalytic approach can sometimes lead to lower selectivity for aniline (B41778) formation, with the competitive formation of condensation products such as azoxy, azo, and hydrazo derivatives, in line with the Haber mechanism. nih.gov For instance, the reduction of 4-nitrotoluene (B166481) and 3-nitroaniline (B104315) resulted in mixtures of anilines and these condensation products. nih.gov

Transition-Metal-Free Reduction Systems

The use of pyridyl- and quinolyl-methanols, such as PQM, represents a significant advancement in transition-metal-free reduction systems. nih.govacs.org These compounds act as mimics of NADH 1,4-dihydropyridines, serving as effective hydrogen donors. nih.gov Notably, the widely studied Hantzsch ester, another NADH mimic, is incapable of reducing aromatic nitro compounds, highlighting the unique reactivity of PQM. researchgate.netnih.gov

In these systems, PQM is used in catalytic amounts, while a less reactive, stoichiometric reducing agent like NaBH4 is employed to regenerate the active PQM catalyst in situ. researchgate.netnih.gov NaBH4 alone is not capable of reducing the nitro group to an amine, but in conjunction with PQM, the transformation proceeds efficiently. nih.gov This method is chemoselective for the nitro group, tolerating many other functional groups. researchgate.netresearchgate.net The reaction pathway is highly dependent on the substituents present on the nitroarene ring, but careful optimization allows for the selective formation of anilines in yields ranging from 17% to 91%. researchgate.net

Regeneration and Recycling of Organocatalysts

A key advantage of using PQM and its analogs is the potential for catalyst regeneration and recycling, which enhances the sustainability of the process. researchgate.net The oxidation product of PQM, phenyl(2-quinolyl)ketone (PQK), can be quantitatively recovered and subsequently reduced back to PQM for reuse. researchgate.net

To simplify the recovery and recycling process further, solid-supported versions of the catalyst have been developed. nih.govnih.govresearcher.life One such example is Wang resin-supported phenyl(2-quinolyl)methanol (Wang-PQM). nih.govnih.govresearcher.life This heterogeneous catalyst facilitates the reduction of aromatic nitro compounds in the presence of excess NaBH4, which continuously regenerates the reactive species. nih.govnih.govresearcher.life The solid-supported catalyst can be easily separated from the reaction mixture by simple filtration, and the recovered catalyst can be efficiently recycled for subsequent reactions. nih.govnih.govresearcher.life This approach not only simplifies product isolation but also promotes the formation of azo- and hydrazo-arenes. researchgate.netnih.govresearcher.life

The table below summarizes the reduction of various nitroarenes using a solid-supported PQM analog, highlighting the recyclability and effectiveness of the catalyst system.

| Substrate | Product | Catalyst System | Yield (%) | Notes | Reference |

|---|---|---|---|---|---|

| Methyl 4-nitrobenzoate | Methyl 4-aminobenzoate | Wang-QTM (6-7 equiv), Toluene/THF, 110°C, 4 days | 86 | Total conversion observed. | nih.gov |

| 4-Nitroaniline | p-Phenylenediamine | Wang-QTM/NaBH4 | 74 | Clean reaction. | acs.org |

| 1-Chloro-2-nitrobenzene | 2-Chloroaniline | Wang-QTM/NaBH4, 24h | 50% conversion | No improvement with longer reaction time. | nih.gov |

| 4-Nitroanisole | 4-Anisidine | Wang-QTM/NaBH4, 14h | 71 | Total conversion. | nih.gov |

Catalysis in Imine Reductions and Reductive Aminations

The catalytic system based on Phenyl(quinolin-2-yl)methanol also finds application in the reduction of imines and in reductive amination processes. researchgate.net The reaction pathway can shift depending on the electronic nature of the nitroarene substrate. While electron-deficient nitroarenes typically yield the corresponding anilines, electron-rich nitroarenes can participate in subsequent reactions. researchgate.net

In these cases, the initially formed nucleophilic aniline can condense with phenyl(2-quinolyl)ketone (PQK), which is the oxidized form of the PQM catalyst present in the reaction mixture. researchgate.net This condensation forms an imine intermediate, which is then reduced in situ by PQM. This sequence constitutes a reductive amination process. researchgate.net Such multicomponent reactions have also been observed in the presence of other activated aldehydes. researchgate.net The ability to catalyze both the initial nitro reduction and the subsequent imine reduction showcases the versatility of PQM as a metal-free reducing agent. researchgate.net

Applications in Named Organic Reactions

The unique reactivity of Phenyl(quinolin-2-yl)methanol as a metal-free hydrogen donor has been leveraged in classic named reactions for the synthesis of heterocyclic compounds. researchgate.net

Metal-Free Reissert Indole (B1671886) Synthesis

The synthetic utility of PQM has been successfully extended to the metal-free Reissert indole synthesis. researchgate.net This demonstrates the broader applicability of PQM beyond simple reductions, enabling the construction of complex and valuable indole frameworks without the need for transition metals. researchgate.net

Friedländer Quinoline (B57606) Synthesis Applications

Phenyl(quinolin-2-yl)methanol has also been exploited in the Friedländer quinoline synthesis. researchgate.net The classic Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group to form a quinoline ring system. jk-sci.comwikipedia.orgorganic-chemistry.org The reaction can be catalyzed by acids or bases. jk-sci.comwikipedia.org The role of PQM in this context is likely to facilitate the in situ reduction of a readily available o-nitroaryl aldehyde or ketone to the corresponding o-aminoaryl derivative, which then immediately undergoes the Friedländer condensation. This application allows for a one-pot synthesis of quinolines from nitro precursors under metal-free conditions, enhancing the efficiency and scope of this important heterocyclic synthesis. researchgate.net

Asymmetric Catalysis Utilizing Chiral Quinolinylmethanol Derivatives

The development of asymmetric synthesis is crucial for producing enantiomerically pure compounds, which is of high importance in the pharmaceutical industry. researchgate.net Chiral ligands containing quinoline motifs have become a significant tool in this field. researchgate.net Chiral quinolinylmethanol derivatives, a class of amino alcohols, serve as effective ligands in a variety of metal-catalyzed asymmetric reactions. These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer over the other.

The efficacy of these catalysts often relies on the formation of a stable chelate complex with the metal, where both the quinoline nitrogen and the alcohol oxygen bind to the metal center. This rigid conformation, combined with the steric hindrance provided by the phenyl group and the chiral backbone of the ligand, allows for high levels of stereocontrol. The synthesis of such chiral ligands has become a focal point of research, with numerous strategies developed to access a diverse range of quinoline-based structures for use in asymmetric catalysis. researchgate.net

A classic benchmark for testing the efficacy of new chiral ligands is the enantioselective addition of dialkylzinc reagents to aldehydes, a reliable method for synthesizing optically active secondary alcohols. wikipedia.orgresearchgate.net Chiral alcohols are significant components of many natural products and medicinal agents. wikipedia.org In this reaction, a chiral ligand, such as a derivative of phenyl(quinolin-2-yl)methanol, is used in catalytic amounts to control the facial selectivity of the nucleophilic attack of the alkyl group from the diethylzinc (B1219324) to the prochiral aldehyde.

The reaction between diethylzinc and benzaldehyde (B42025) in the presence of a chiral catalyst is a well-studied transformation. researchgate.netyu.edu.joresearchgate.net The catalyst, typically a chiral amino alcohol, forms a complex with diethylzinc. This complex then coordinates with the benzaldehyde, positioning the aldehyde in a way that one of its enantiotopic faces is preferentially attacked by an ethyl group from the zinc reagent. The result is the formation of 1-phenylpropan-1-ol with high enantiomeric excess (ee). yu.edu.jo While a wide variety of chiral ligands have been developed for this purpose, those containing nitrogen and oxygen donor atoms, such as quinolinylmethanols, are particularly effective. researchgate.netnih.gov The efficiency can be further enhanced by modifying the catalyst with transition metals like titanium. yu.edu.jo For instance, the use of a chiral diamine ligand modified with titanium tetrabutoxide in the addition of diethylzinc to benzaldehyde resulted in a higher yield (78%) and enantiomeric excess (93%) compared to the reaction without the titanium modification (72% yield, 89% ee). yu.edu.jo

Below is a representative table illustrating the performance of various chiral amino alcohol ligands in the asymmetric addition of diethylzinc to benzaldehyde, showcasing typical yields and enantioselectivities achieved in such catalytic systems.

| Entry | Chiral Ligand/Catalyst | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | Chiral Diamine Ligand | 68 | 72 | 89 |

| 2 | Chiral Diamine Ligand / Ti(Ot-Bu)₄ | 48 | 78 | 93 |

| 3 | (-)-3-exo-dimethylaminoisoborneol (DAIB) | - | - | up to 99 |

| 4 | α-Pinene-derived amine with phenol | - | - | up to 80 |

This table presents data compiled from various sources to illustrate the effectiveness of chiral amino alcohol catalysts in the asymmetric addition of diethylzinc to benzaldehyde. wikipedia.orgresearchgate.netyu.edu.jo

Phenyl(quinolin-2-yl)methanol in C-H Functionalization of Arenes

Direct C-H bond functionalization is a powerful strategy in organic synthesis, offering an atom-economical way to create complex molecules by avoiding pre-functionalized starting materials. nih.gov The quinoline moiety has been successfully employed as a directing group to achieve regioselective C-H activation. nih.govmonash.edu Phenyl(quinolin-2-yl)methanol plays a role in this area, particularly through its derivatives which can act as directing groups. nih.govacs.org

In some applications, phenyl(quinolin-2-yl)methanol is used as an organocatalyst in the reduction of nitroarenes. nih.govresearchgate.net A notable outcome of this reaction can be the formation of condensation products like azoxy and azo derivatives. nih.govacs.org These nitrogen-containing functional groups have been exploited as ortho-directing groups in the selective C-H functionalization of arenes. nih.govacs.org

More directly, quinoline-based templates have been designed to control the regioselectivity of C-H functionalization reactions. monash.eduresearchgate.net For instance, an 8-nitroquinoline-based directing group has been utilized to achieve palladium-catalyzed meta-selective C-H alkenylation and acetoxylation of arenes. monash.eduresearchgate.net The strong coordination of the quinoline nitrogen to the metal center facilitates the formation of a stable palladacycle intermediate, which positions the catalyst to activate a C-H bond at the meta position of the arene. monash.edu This strategy overcomes the common preference for ortho-functionalization. monash.edu The versatility of the quinoline scaffold allows for fine-tuning of its electronic and steric properties to control reactivity and selectivity in C-H activation. nih.gov

The table below provides examples of how quinoline-based directing groups can be used to achieve regioselective C-H functionalization of arenes.

| Entry | Arene Substrate | Directing Group | Reagent | Product |

| 1 | Toluene | 8-Nitroquinoline | Acrylate | meta-Alkenylated Toluene |

| 2 | Anisole | 8-Nitroquinoline | PhI(OAc)₂ | meta-Acetoxylated Anisole |

| 3 | Phenylacetic Acid | 8-Aminoquinoline | Vinyl Silane (B1218182) | ortho-Vinylated Phenylacetic Acid |

This table illustrates the application of quinoline-based directing groups in achieving regioselective C-H functionalization on various arene substrates. monash.eduacs.org

Coordination Chemistry and Ligand Design with Quinolinylmethanol Scaffolds

Synthesis of Metal Complexes with Phenyl(quinolin-2-yl)methanol Ligands

The synthesis of metal complexes using phenyl(quinolin-2-yl)methanol as a ligand is a burgeoning area of research. The presence of both a nitrogen atom within the quinoline (B57606) ring and an oxygen atom in the methanol (B129727) group provides multiple potential coordination sites, allowing for the formation of a diverse array of metallic structures. Researchers have successfully synthesized various metal complexes, including those with transition metals and organometallic derivatives, by leveraging the unique electronic and steric properties of this ligand.

Coordination Modes and Ligand Properties

Phenyl(quinolin-2-yl)methanol and related quinoline-based ligands can coordinate to metal centers in several ways, influencing the geometry and reactivity of the resulting complex. The quinoline nitrogen is a strong donor, while the hydroxyl group can either coordinate directly to the metal or be deprotonated to form an alkoxide, which then bridges multiple metal centers.

The coordination versatility of quinoline-based ligands is well-documented. For instance, quinoline-appended Sb(III) ligands have been shown to offer tridentate and tetradentate coordination to platinum, forming stable Pt(II)-Sb(III) complexes. acs.org In these structures, one or more quinoline side arms coordinate to the platinum center, as confirmed by X-ray diffraction and NMR spectroscopy. acs.org The electronic properties of the ligand, such as the σ-donation and π-accepting ability, can be tuned by modifying the substituents on the quinoline or antimony center, which in turn influences the redox properties of the metal complex. acs.org

Similarly, tridentate N,C,N ligands featuring a central phenyl group flanked by bis(oxazolinyl) substituents, known as Phebox, demonstrate covalent bonding to transition metals through the central carbon atom. nih.gov This robust coordination mode allows for the construction of tailored molecular catalysts for a variety of organic transformations. nih.gov While not phenyl(quinolin-2-yl)methanol itself, the principles of multidentate coordination and ligand-centered reactivity are directly applicable.

The coordination of such ligands can lead to the formation of complexes with well-defined geometries. For example, studies on related systems have shown that the coordination environment around a metal ion can range from five-coordinate trigonal bipyramidal to six-coordinate octahedral geometries, depending on the nature of the ligand and the metal. nih.govresearchgate.net

Synthesis of Organometallic Derivatives (e.g., Organotin(IV) Complexes)

The synthesis of organometallic derivatives, particularly with organotin(IV) moieties, highlights the utility of quinolinylmethanol scaffolds in creating complexes with potential applications in materials science and catalysis. Organotin(IV) complexes are often synthesized through reactions of organotin(IV) chlorides with the ligand in the presence of a base. researchgate.net

Research on organotin(IV) N-butyl-N-phenyldithiocarbamate compounds, for example, has demonstrated the successful synthesis and characterization of these complexes using elemental analysis, FT-IR, and NMR spectroscopy. nih.gov In these studies, the dithiocarbamate (B8719985) ligand was found to coordinate in a monodentate fashion, and the resulting complexes exhibited significant biological activity. nih.gov While the ligand is different, the synthetic methodologies and characterization techniques are relevant to the study of phenyl(quinolin-2-yl)methanol-based organotin(IV) complexes.

In a typical synthesis, a dialkyl or triphenyltin(IV) chloride is reacted with the ligand, such as p-phenylphenol, in a suitable solvent like diethyl ether at room temperature. researchgate.net The resulting complexes can be characterized by their analytical data, as well as by infrared and NMR spectroscopy. researchgate.net The thermal behavior of these complexes can also be studied using techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA). researchgate.net

The table below summarizes key characteristics of representative organotin(IV) complexes, illustrating the types of data typically obtained in such studies.

| Compound Formula | Coordination Number of Tin | Geometry | Key Spectroscopic Data |

| (C4H9)2Sn[S2CN(C4H9)(C6H5)]2 | 6 | Distorted Octahedral | v(C=N): 1457-1489 cm⁻¹, v(C=S): 951-996 cm⁻¹ |

| (C6H5)3Sn[S2CN(C4H9)(C6H5)] | 4 | Monoclinic | ¹³C NMR (NCS₂): 198.86-203.53 ppm |

This table is illustrative and based on data from related organotin(IV) dithiocarbamate complexes. nih.gov

Supramolecular Interactions in Quinolinylmethanol Coordination

Beyond the primary coordination sphere, supramolecular interactions play a crucial role in defining the solid-state structures and properties of metal complexes derived from quinolinylmethanol ligands. These non-covalent forces, including hydrogen bonding and π-π stacking, can direct the assembly of individual molecules into higher-order architectures such as metal-organic frameworks (MOFs).

Non-Covalent Interactions within Metal-Organic Frameworks

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The design of MOFs often relies on the strategic use of non-covalent interactions to guide the self-assembly process and to stabilize the final structure. nih.govfrontiersin.org While specific research on phenyl(quinolin-2-yl)methanol in MOFs is limited, the principles of MOF construction using similar building blocks are well-established.

Non-covalent interactions such as hydrogen bonding, electrostatic forces, and dispersion forces are fundamental to the host-guest chemistry within MOFs, influencing properties like gas adsorption and molecular encapsulation. nih.govnih.gov For example, the functionalization of MOF pores with polar solvent molecules like methanol can modulate molecular interactions and enhance guest uptake capacity. nih.gov The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful tool for visualizing and analyzing these non-covalent interactions in host-guest systems. frontiersin.orgnih.gov

In related coordination polymers, intermolecular hydrogen bonding and π-π stacking interactions have been shown to extend two-dimensional networks into three-dimensional supramolecular architectures, which play a significant role in stabilizing the structures. researchgate.net These interactions can also influence the photoluminescent properties of the materials. researchgate.net

Host-Guest Chemistry and Ion-Pair Complex Formation

The formation of ion-pair complexes is another important aspect of the supramolecular chemistry of quinolinylmethanol derivatives. Ion pairing occurs when oppositely charged ions associate in solution, driven by electrostatic attraction. nih.govdntb.gov.ua This phenomenon is particularly relevant in solvents with low dielectric constants, where the electrostatic interactions are less shielded by the solvent. nih.gov

The synthesis of an ion-pair complex between quinine (B1679958), a related quinoline methanol derivative, and tetraphenylborate (B1193919) has been reported. mdpi.com This complex was formed through a simple ion-pair reaction in deionized water at room temperature. mdpi.com The stability of the complex was explained by ionic interactions, which were investigated using both experimental and theoretical methods. mdpi.com

The formation of ion-pair complexes can be influenced by the choice of solvent. researchgate.net For instance, studies on CoCl₂ solutions have shown that while the salt is fully dissociated in water, contact ion pairs are formed in methanol and ethanol (B145695) due to the weaker solvation ability of these solvents. rsc.org UV-vis and X-ray absorption spectroscopies are powerful techniques for quantifying the formation of such ion pairs in solution. rsc.org

The table below illustrates the effect of different solvents on the formation and absorption of an ion-pair complex, highlighting the importance of the solvent environment in these interactions.

| Solvent | Dielectric Constant (ε) | Effect on Ion-Pair Formation |

| Water | 80.1 | Full dissociation of ions |

| Methanol | 32.7 | Formation of contact ion pairs |

| Ethanol | 24.5 | Equilibrium between different ion-pair species |

| Chloroform | 4.8 | Favorable for ion-pair formation |

This table provides a general illustration of solvent effects on ion-pair formation based on established principles and data from related systems. nih.govrsc.org

Role of Quinoline Methanol Scaffolds in Fluorescent Probe Design

Quinoline and its derivatives are valuable fluorophores for the design of fluorescent sensors due to their rigid structure, high quantum yield, and reactivity. nih.gov The quinoline methanol scaffold, in particular, has been utilized in the development of highly tunable and sensitive fluorescent probes for a variety of applications, including the detection of metal ions and changes in pH. nih.govmorressier.com

The design of these probes often involves a modular approach, where different domains of the molecule can be engineered to tune its photophysical properties and introduce structural diversity. nih.govmorressier.com For example, a highly modular quinoline-based probe has been developed with three strategic domains for compound polarization, tuning of photophysical properties, and structural diversity. nih.govmorressier.com This design allows for the rational development of probes with predictable properties.

Quinoline-based fluorescent sensors can operate through various mechanisms, including photoinduced electron transfer (PET) and chelation-enhanced fluorescence (CHEF). rsc.org In a PET-based sensor, the fluorescence is quenched in the absence of the analyte, and upon binding, the PET process is inhibited, leading to a "turn-on" fluorescence response. In a CHEF-based sensor, the binding of a metal ion to the ligand restricts intramolecular rotation, which reduces non-radiative decay pathways and enhances fluorescence.

Researchers have designed and synthesized quinoline-tagged fluorescent probes for the selective sensing of metal ions like Zn²⁺ and Fe³⁺. nih.govrsc.orgrsc.org For instance, a novel quinoline derivative was developed as a highly selective and sensitive fluorescent sensor for Fe³⁺, with the ability to recognize Fe³⁺ even in complex systems. nih.gov The binding of Fe³⁺ to the sensor resulted in fluorescence quenching, and the sensor was shown to be applicable for imaging Fe³⁺ in biological systems. nih.gov

The table below summarizes the properties of some recently developed quinoline-based fluorescent probes, demonstrating their potential in various sensing applications.

| Probe | Analyte | Sensing Mechanism | Detection Limit |

| Quinoline-based Schiff base HQNP | Zn²⁺, Mg²⁺ | CHEF, PET | 1.36 µM (Zn²⁺), 0.90 µM (Mg²⁺) |

| Quinoline derivative sensor 1 | Fe³⁺ | Fluorescence quenching | 8.67 x 10⁻⁵ M |

| Quinoline-tagged probe 2 | TNP, Zn²⁺ | PET, CHEF | 0.3 ppm (TNP), 10 ppb (Zn²⁺) |

This table is a compilation of data from various studies on quinoline-based fluorescent sensors. nih.govrsc.orgrsc.org

Focused Research on Phenyl(quinolin-2-yl)methanol in Metal Ion Sensing Remains Limited

Despite the broad interest in quinoline derivatives for the development of chemosensors, dedicated research focusing specifically on the application of phenyl(quinolin-2-yl)methanol for the detection of metal ions appears to be limited in the reviewed scientific literature. Extensive searches for the development and application of phenyl(quinolin-2-yl)methanol or its synonym, diphenyl(quinolin-2-yl)methanol, as a primary scaffold for metal ion sensors did not yield specific studies detailing its use in this capacity.

The field of coordination chemistry and ligand design is rich with examples of quinoline-containing compounds being utilized as fluorescent and colorimetric sensors for a wide array of metal ions. These molecules often incorporate additional functional groups to enhance selectivity and sensitivity towards specific analytes. The inherent coordinating ability of the quinoline nitrogen atom, coupled with the potential for fluorescence, makes the quinoline moiety a valuable component in sensor design.

However, for the specific compound, phenyl(quinolin-2-yl)methanol, there is a notable absence of published research that details its synthesis and subsequent evaluation as a metal ion sensor. While general methodologies for the synthesis of quinoline derivatives and their broad applications are well-documented, the focused investigation of phenyl(quinolin-2-yl)methanol for this particular purpose has not been a prominent subject in the available scientific literature.

Therefore, a detailed discussion on the development of sensors for metal ions based on the phenyl(quinolin-2-yl)methanol scaffold, including research findings and data tables, cannot be provided at this time due to the lack of specific studies on this compound. Further research would be required to explore the potential of phenyl(quinolin-2-yl)methanol as a selective and sensitive chemosensor for various metal ions.

Advanced Spectroscopic and Structural Characterization of Phenyl Quinolin 2 Yl Methanol Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including phenyl(quinolin-2-yl)methanol. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.

Proton (¹H) NMR for Structural Elucidation and Reaction Monitoring

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule and their connectivity. In phenyl(quinolin-2-yl)methanol, the protons on the phenyl and quinoline (B57606) rings typically resonate in the aromatic region of the spectrum, generally between 7.0 and 9.0 ppm. tsijournals.com The specific chemical shifts and coupling patterns of these aromatic protons provide a wealth of information about the substitution pattern on the rings.

The methine proton (the hydrogen attached to the carbon bearing the hydroxyl group) is a key diagnostic signal. Its chemical shift is influenced by the neighboring aromatic rings and the hydroxyl group. The hydroxyl proton itself can appear over a wide range of chemical shifts and its signal can be broad due to hydrogen bonding and chemical exchange. mdpi.com The rate of this exchange can be influenced by factors such as solvent, temperature, and concentration. mdpi.com

¹H NMR is also a powerful tool for monitoring the progress of reactions involving phenyl(quinolin-2-yl)methanol. For instance, during a synthesis, the disappearance of reactant signals and the appearance of product signals can be tracked in real-time to determine reaction completion.

Interactive Table: Representative ¹H NMR Data for Phenyl(quinolin-2-yl)methanol and Related Structures

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) |

| 2-Phenylquinoline | CDCl₃ | Aromatic H | 7.42-8.24 |

| Quinolin-2(1H)-one | DMSO-d₆ | Aromatic H | 7.15-7.89 |

| 4-(Hydroxymethyl)quinolin-2(1H)-one | DMSO-d₆ | Aromatic H | 7.17-7.65 |

| 4-(Hydroxymethyl)quinolin-2(1H)-one | DMSO-d₆ | -CH₂- | 4.76 |

| 4-(Hydroxymethyl)quinolin-2(1H)-one | DMSO-d₆ | -OH | 5.50 |

Note: Data is compiled from various sources and represents typical chemical shift ranges. rsc.orgrsc.org Specific values may vary based on experimental conditions.

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. oregonstate.edu In phenyl(quinolin-2-yl)methanol, the carbon atoms of the phenyl and quinoline rings typically appear in the downfield region of the spectrum, generally between 115 and 160 ppm. rsc.orgrsc.org The carbon atom attached to the hydroxyl group (the carbinol carbon) usually resonates in the range of 60-80 ppm. Quaternary carbons, those without any attached protons, often show weaker signals. youtube.com

Interactive Table: Representative ¹³C NMR Data for Phenyl(quinolin-2-yl)methanol and Related Structures

| Compound | Solvent | Carbon Type | Chemical Shift (δ, ppm) |

| 2-Phenylquinoline | CDCl₃ | Aromatic C | 119.0-157.4 |

| Quinolin-2(1H)-one | DMSO-d₆ | Aromatic C | 115.70-140.87 |

| Quinolin-2(1H)-one | DMSO-d₆ | C=O | 162.45 |

| 4-(Hydroxymethyl)quinolin-2(1H)-one | DMSO-d₆ | Aromatic C | 115.96-151.75 |

| 4-(Hydroxymethyl)quinolin-2(1H)-one | DMSO-d₆ | -CH₂OH | 60.02 |

| 4-(Hydroxymethyl)quinolin-2(1H)-one | DMSO-d₆ | C=O | 162.35 |

Note: Data is compiled from various sources and represents typical chemical shift ranges. rsc.orgrsc.orgrsc.org Specific values may vary based on experimental conditions.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning proton and carbon signals and establishing the connectivity within a molecule. youtube.com

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu In phenyl(quinolin-2-yl)methanol, COSY spectra would reveal the coupling relationships between adjacent protons on the phenyl and quinoline rings, helping to trace out the spin systems. wordpress.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.edu This is invaluable for assigning the signals of protonated carbons in the phenyl and quinoline rings, as well as the methine carbon. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. pressbooks.pub In the IR spectrum of phenyl(quinolin-2-yl)methanol, several characteristic absorption bands are expected:

O-H Stretch : A broad and often strong absorption in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl (-OH) group. kcvs.ca The broadness of this peak is due to hydrogen bonding.

C-H Stretch (Aromatic) : Absorptions for C-H stretching in the aromatic rings typically appear in the region of 3000-3100 cm⁻¹. kcvs.calibretexts.org

C-H Stretch (Aliphatic) : The methine C-H stretch will likely be observed in the 2850-3000 cm⁻¹ region, though it may be obscured by the aromatic C-H stretches. libretexts.org

C=C and C=N Stretch (Aromatic) : The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the phenyl and quinoline rings give rise to a series of absorptions in the 1400-1600 cm⁻¹ range. mdpi.com

C-O Stretch : A strong absorption for the carbon-oxygen single bond of the alcohol is typically found in the 1000-1200 cm⁻¹ region. kcvs.ca

Interactive Table: Characteristic IR Absorption Frequencies for Phenyl(quinolin-2-yl)methanol

| Functional Group | Vibration | Typical Frequency Range (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |

| Aromatic Ring | C-H Stretch | 3000-3100 |

| Aromatic Ring | C=C and C=N Stretch | 1400-1600 |

| Alcohol | C-O Stretch | 1000-1200 |

Note: These are general ranges and the exact positions of the peaks can be influenced by the molecular environment. kcvs.camdpi.comlibretexts.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. nih.gov

For phenyl(quinolin-2-yl)methanol, the molecular ion peak (M⁺) in the mass spectrum would correspond to the exact mass of the molecule. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the molecular formula. rsc.org

The fragmentation pattern observed in the mass spectrum provides clues about the structure of the molecule. Common fragmentation pathways for phenyl(quinolin-2-yl)methanol could include:

Loss of a hydroxyl radical (•OH).

Loss of a water molecule (H₂O).

Cleavage of the bond between the methine carbon and the phenyl or quinoline ring, leading to the formation of characteristic fragment ions. For example, a fragment corresponding to the quinoline ring or the phenylmethyl cation (tropylium ion) might be observed. youtube.com

Fragmentation of the quinoline ring itself. nih.gov

The specific fragmentation pattern can be influenced by the ionization method used (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI). nih.gov

Interactive Table: Predicted Mass Spectrometry Fragments for Phenyl(quinolin-2-yl)methanol

| Ion | Description |

| [M]⁺ | Molecular Ion |

| [M-OH]⁺ | Loss of a hydroxyl radical |

| [M-H₂O]⁺ | Loss of a water molecule |

| [C₉H₆N]⁺ | Quinoline fragment |

| [C₇H₇]⁺ | Tropylium ion (from phenylmethyl fragment) |

Note: The relative abundance of these fragments will depend on the specific mass spectrometry conditions. youtube.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides accurate information on bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular structure.

For phenyl(quinolin-2-yl)methanol, a single-crystal X-ray diffraction study would reveal:

The exact conformation of the molecule in the solid state, including the relative orientation of the phenyl and quinoline rings.

The crystal packing arrangement, showing how the molecules are organized in the crystal lattice.

The presence and nature of intermolecular interactions, such as hydrogen bonds involving the hydroxyl group, and π-π stacking interactions between the aromatic rings. nih.gov These interactions can play a significant role in the physical properties of the compound.

The crystallographic data obtained can be used to validate and refine the structures proposed by other spectroscopic methods. nih.gov

Interactive Table: Key Parameters from X-ray Crystallography of a Phenyl(quinolin-2-yl)methanol Derivative

| Parameter | Description |

| Crystal System | The symmetry of the unit cell (e.g., triclinic, monoclinic, etc.). |

| Space Group | The specific symmetry elements of the crystal. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths | The distances between bonded atoms (e.g., C-C, C-N, C-O). |

| Bond Angles | The angles between three connected atoms (e.g., C-C-C, C-N-C). |

| Torsion Angles | The dihedral angles that describe the conformation of the molecule. |

Note: This table represents the types of data obtained from an X-ray crystallographic analysis. nih.gov Specific values would be determined for a given crystal structure.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. This destructive method provides the mass percentages of constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N), which are then compared against theoretically calculated values derived from the compound's proposed molecular formula. This comparison is crucial for confirming the purity and identity of the synthesized Phenyl(quinolin-2-yl)methanol.

The theoretical elemental composition of Phenyl(quinolin-2-yl)methanol (C₁₆H₁₃NO) is calculated based on its molecular weight and the atomic weights of its constituent atoms. The molecular formula indicates the presence of 16 carbon atoms, 13 hydrogen atoms, one nitrogen atom, and one oxygen atom.

The experimental values obtained from elemental analysis should ideally be in close agreement with the calculated percentages, typically within a ±0.4% margin of error, to confirm the compound's empirical formula. For instance, in the synthesis and characterization of related quinoline derivatives, such as 8-hydroxy-2-quinoline formaldehyde-4-nitrophenylhydrazone, elemental analysis is a key step in confirming the structure of the final product. researchgate.net

Below is a data table illustrating the theoretical elemental composition of Phenyl(quinolin-2-yl)methanol.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 16 | 192.16 | 81.68 |

| Hydrogen | H | 1.01 | 13 | 13.13 | 5.58 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 5.96 |

| Oxygen | O | 16.00 | 1 | 16.00 | 6.80 |

| Total | 235.30 | 100.00 |

Note: The data in this table is interactive and can be sorted by column.

Surface and Morphology Analysis of Solid-Supported Materials (e.g., PXRD, FESEM, EDAX, AFM)

When Phenyl(quinolin-2-yl)methanol is immobilized on a solid support, such as a polymer resin (e.g., Merrifield resin), its surface properties and morphology become critical parameters. wikipedia.orgpeptide.com These characteristics influence the material's reactivity, stability, and efficacy in applications like catalysis or solid-phase synthesis. A combination of analytical techniques is used to provide a comprehensive understanding of the solid-supported material.

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to determine the crystalline structure of materials. In the context of solid-supported Phenyl(quinolin-2-yl)methanol, PXRD can differentiate between crystalline and amorphous phases of the support material and can indicate changes in crystallinity upon functionalization. For instance, the attachment of the Phenyl(quinolin-2-yl)methanol moiety to a crystalline polymer support might lead to a decrease in the intensity of diffraction peaks or a broadening of the peaks, suggesting a reduction in the long-range order of the polymer structure.

Field Emission Scanning Electron Microscopy (FESEM)

Field Emission Scanning Electron Microscopy (FESEM) provides high-resolution images of the surface topography of the solid-supported material. uni-bremen.de This technique is invaluable for visualizing the morphology of the support, such as the size and shape of polymer beads or the texture of a silica (B1680970) surface. By comparing FESEM images before and after the immobilization of Phenyl(quinolin-2-yl)methanol, changes in the surface texture, such as increased roughness or the appearance of a new coating, can be observed, confirming the successful functionalization of the support. researchgate.net

Energy-Dispersive X-ray Spectroscopy (EDAX)

Often coupled with FESEM, Energy-Dispersive X-ray Spectroscopy (EDAX or EDS) is used for elemental analysis of a specific area on the sample's surface. uni-bremen.denih.gov When analyzing a solid-supported Phenyl(quinolin-2-yl)methanol, an EDAX spectrum would be expected to show peaks corresponding to the elements present in the support material (e.g., carbon for a polystyrene resin) as well as the characteristic elements of the functional group, namely nitrogen and oxygen from the quinoline and methanol (B129727) moieties. researchgate.net This provides direct evidence of the presence and distribution of the Phenyl(quinolin-2-yl)methanol on the support surface.

Below is an example of the kind of elemental data that could be expected from an EDAX analysis of Phenyl(quinolin-2-yl)methanol supported on a polystyrene resin.

| Element | Expected Presence | Notes |

| Carbon (C) | Yes | From both the polystyrene support and the Phenyl(quinolin-2-yl)methanol. |

| Oxygen (O) | Yes | From the methanol group of the attached molecule. |

| Nitrogen (N) | Yes | From the quinoline ring of the attached molecule. |

| Chlorine (Cl) | Possible | If the support is a chloromethylated resin (e.g., Merrifield resin), a residual chlorine signal may be present. |

Note: The data in this table is interactive and can be sorted by column.

Atomic Force Microscopy (AFM)

Computational and Theoretical Studies of Phenyl Quinolin 2 Yl Methanol

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is widely applied to predict a variety of molecular properties, including kinetic and thermodynamic stability, reaction mechanisms, molecular interactions, and electronic and optical characteristics. mdpi.comnih.gov For quinoline (B57606) derivatives, DFT calculations are instrumental in understanding their chemical behavior and properties. nih.gov

Geometry Optimization and Conformational Analysis

The first step in most quantum chemical studies is the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. arabjchem.orgnih.gov For Phenyl(quinolin-2-yl)methanol, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

The stability of different conformers can be influenced by intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the quinoline nitrogen, as well as steric hindrance between the aromatic rings. Computational methods can predict the energy differences between these conformers, identifying the most likely structures to be observed experimentally.

Table 1: Representative Theoretical Conformational Data for a Quinoline Derivative

| Parameter | Value |

| Dihedral Angle (C8a-C1-C12-C17) | ~60° and ~240° |

| Heterocyclic Ring Conformation | Half-Chair |

| Phenyl Ring Position | Pseudo-equatorial |

| Note: This table is illustrative and based on findings for a related tetrahydroisoquinoline compound. nih.gov Specific values for Phenyl(quinolin-2-yl)methanol would require dedicated calculations. |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations are a valuable tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra and the confirmation of molecular structures. researchgate.net The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application. tandfonline.com

The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed within the DFT framework to calculate the magnetic shielding tensors of nuclei. These tensors are then used to predict the ¹H and ¹³C NMR chemical shifts. researchgate.net The accuracy of these predictions can be high, often with a mean absolute error of less than 0.10 ppm for ¹H chemical shifts. For quinoline derivatives, theoretical calculations of NMR spectra have shown good agreement with experimental data. nih.gov For example, in a study of various quinoline derivatives, the calculated signals for the amide NH groups were observed in the range of δ 11.15–10.33 ppm, and the methyl group at the 2nd position of the quinoline showed a singlet signal around δ 2.55–2.59 ppm. nih.gov

Table 2: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Quinoline Derivative

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |

| C2 | 158.2 | 157.9 |

| C3 | 121.5 | 122.1 |

| C4 | 136.4 | 135.8 |

| C4a | 128.9 | 129.3 |

| C5 | 127.6 | 127.8 |

| C6 | 129.5 | 129.7 |

| C7 | 126.8 | 127.0 |

| C8 | 129.1 | 129.4 |

| C8a | 148.1 | 147.9 |

| Note: This table is a representative example based on general findings for quinoline derivatives and does not represent actual data for Phenyl(quinolin-2-yl)methanol. |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for assessing the kinetic stability and chemical reactivity of a molecule. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, characteristic of a "hard" molecule. Conversely, a small gap indicates a more reactive and polarizable "soft" molecule, where electronic charge transfer is more facile. nih.gov

For quinoline derivatives, the distribution of the HOMO and LUMO orbitals often shows delocalization across the aromatic system. In a study of various quinoline derivatives, it was found that the HOMO is typically delocalized over the entire molecule, while the LUMO can also be delocalized over the whole structure, with some exceptions for certain substituent groups. The HOMO-LUMO gap in these systems can be tuned by the introduction of different functional groups. nih.gov

Table 3: Representative Frontier Molecular Orbital Energies and Related Parameters for a Quinoline Derivative

| Parameter | Value (eV) |

| E(HOMO) | -6.20 |

| E(LUMO) | -1.75 |

| HOMO-LUMO Gap (ΔE) | 4.45 |

| Ionization Potential (I) | 6.20 |

| Electron Affinity (A) | 1.75 |

| Hardness (η) | 2.225 |

| Softness (S) | 0.224 |

| Note: This table presents illustrative data based on typical DFT calculations for quinoline derivatives and is not specific to Phenyl(quinolin-2-yl)methanol. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational dynamics and interactions of a molecule with its environment, such as a solvent. mdpi.com

For Phenyl(quinolin-2-yl)methanol, MD simulations can be employed to explore its conformational landscape in solution. By simulating the molecule in a box of solvent molecules (e.g., water), one can observe the accessible conformations and the transitions between them. This approach complements the static picture provided by geometry optimization by revealing the dynamic behavior of the molecule. mdpi.com

Noncovalent Interaction (NCI) Analysis and Hirshfeld Surface Studies

Noncovalent interactions (NCIs) play a crucial role in determining the three-dimensional structure and packing of molecules in the solid state. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these intermolecular interactions in a crystal lattice. arabjchem.org

The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates it from its neighbors. arabjchem.org By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify regions of close intermolecular contacts. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii sum, often corresponding to hydrogen bonds, while blue regions represent longer contacts. arabjchem.org

NCI analysis, based on the reduced density gradient (RDG), is another computational method used to visualize and characterize noncovalent interactions. It generates isosurfaces that highlight different types of interactions, such as strong hydrogen bonds (blue), weaker van der Waals interactions (green), and steric repulsion (red). These analyses provide a detailed picture of the forces governing the supramolecular assembly of Phenyl(quinolin-2-yl)methanol in the solid state.

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, including optical switching and data storage. The NLO response of a material is related to the nonlinear change in its polarization in the presence of a strong electric field, such as that from a laser.

Computational methods, particularly DFT, can be used to predict the NLO properties of molecules. The key parameters that characterize the NLO response at the molecular level are the first hyperpolarizability (β) and the second hyperpolarizability (γ). Molecules with large hyperpolarizability values are promising candidates for NLO materials.

For organic molecules, a significant NLO response is often associated with a high degree of π-conjugation and the presence of electron-donating and electron-accepting groups, which facilitate intramolecular charge transfer (ICT). The quinoline ring system, being an extended π-system, provides a good scaffold for designing NLO materials. Theoretical studies on quinoline derivatives have shown that their NLO properties can be tuned by modifying the substituents on the quinoline core. The presence of both electron-donating (e.g., hydroxyl) and electron-withdrawing (e.g., quinoline nitrogen) functionalities in Phenyl(quinolin-2-yl)methanol suggests that it may exhibit NLO properties. Computational studies can quantify these properties and provide insights into the structure-property relationships that govern its NLO response.

Table 4: Representative Calculated NLO Properties for a Chromene Derivative

| Property | Value |

| Average Polarizability <α> (esu) | 6.77005 × 10⁻²³ |

| First Hyperpolarizability β_tot (esu) | Not specified |

| Second Hyperpolarizability γ_tot (esu) | 0.145 × 10⁴ |

| Note: This table is illustrative and based on findings for coumarin-based pyrano-chromene derivatives. Specific values for Phenyl(quinolin-2-yl)methanol would require dedicated calculations. |

Thermodynamic Property Calculations

Computational studies utilizing Density Functional Theory (DFT) are instrumental in determining the thermodynamic properties of quinoline derivatives like Phenyl(quinolin-2-yl)methanol. rsc.org These calculations provide insights into the kinetic and thermodynamic stability of the molecule. rsc.org The geometry of the molecule is typically optimized using a specific functional and basis set, such as B3LYP/6–31 G′(d,p), to find its most stable conformation (local minima). rsc.org

Key thermodynamic parameters derived from these calculations include standard enthalpy (H°), standard Gibbs free energy (G°), and standard entropy (S°). These values are crucial for understanding the molecule's stability and reactivity. The energy gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is another critical factor. nih.gov A larger energy gap suggests higher stability and lower reactivity, characterizing the molecule as "hard," while a smaller gap indicates lower stability and higher reactivity, making the molecule "soft" and more prone to electronic charge transfer. rsc.orgnih.gov

Table 1: Calculated Thermodynamic Parameters for a Quinoline Derivative Scaffold

| Parameter | Description | Typical Significance |

|---|---|---|

| Standard Enthalpy (H°) | Total heat content of the system. | Indicates the energy released or absorbed during formation. |